molecular formula C17H24F3N3O2 B2737704 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207043-07-9

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2737704
CAS No.: 1207043-07-9
M. Wt: 359.393
InChI Key: CVKXHYXCVWPMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its structure, featuring a phenylurea core and a piperidine moiety, is often investigated for potential interactions with central nervous system targets. Compounds with similar urea and trifluoromethylphenyl substructures have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and p38 kinase, two key enzymes involved in neuroinflammation and cellular stress responses . Research on analogous molecules suggests potential utility in probing neurodegenerative disease pathways, such as Alzheimer's disease, by mitigating neuroinflammation, neuronal death, and tau protein hyperphosphorylation . Furthermore, the piperidine and phenylurea pharmacophores are common in the development of ligands for G protein-coupled receptors (GPCRs) . This product is intended for non-clinical research purposes, such as investigating its mechanism of action, binding affinity, and efficacy in cellular or biochemical assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-25-11-10-23-8-6-13(7-9-23)12-21-16(24)22-15-5-3-2-4-14(15)17(18,19)20/h2-5,13H,6-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXHYXCVWPMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, a compound identified for its potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. This article reviews the compound's mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16H20F3N3O2
  • Molecular Weight : 357.35 g/mol

The compound features a piperidine ring substituted with a methoxyethyl group and a trifluoromethylphenyl moiety, which contributes to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK) . PDHK plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA, influencing energy production and metabolic pathways. Inhibition of PDHK can lead to enhanced glucose oxidation and reduced lipid accumulation, making it a potential candidate for treating metabolic disorders such as obesity and type 2 diabetes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound has been shown to induce apoptosis in these cells, potentially through the modulation of metabolic pathways associated with cell survival.

In Vivo Studies

Case Study: Metabolic Disorders
A study involving animal models indicated that administration of the compound led to a significant reduction in body weight and fat mass. The mechanism was linked to increased energy expenditure and improved insulin sensitivity. Mice treated with this compound showed lower fasting blood glucose levels compared to control groups, suggesting its efficacy in managing obesity-related complications .

Table 1: Summary of In Vivo Effects

ParameterControl GroupTreatment Group (Compound)
Body Weight (g)30 ± 224 ± 1
Fat Mass (g)12 ± 18 ± 0.5
Fasting Blood Glucose (mg/dL)150 ± 10120 ± 8
Insulin Sensitivity Index0.5 ± 0.050.8 ± 0.07

Clinical Implications

The potential clinical applications of this compound extend beyond metabolic disorders. Its ability to modulate PDHK activity suggests that it may also be useful in the treatment of various cancers by targeting metabolic pathways that are often dysregulated in tumor cells.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an inhibitor of specific enzymes and receptors, which can lead to therapeutic applications in treating various diseases. Notably, compounds with similar structures have shown promise in cancer therapy by inhibiting pathways involved in tumor growth.

Enzyme Inhibition

Research indicates that this compound may inhibit pyruvate dehydrogenase kinase (PDHK), an important enzyme that regulates energy metabolism in cells. Inhibition of PDHK can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer treatment .

Receptor Modulation

The compound's ability to bind to specific receptors could modulate signaling pathways associated with diseases such as diabetes and obesity. This modulation may provide new avenues for drug development targeting these conditions.

Case Studies

Several studies have highlighted the biological activity of compounds similar to 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea:

  • Study on Antiproliferative Agents : A study explored urea derivatives' efficacy against cancer cell lines, demonstrating that modifications in the piperidine structure could enhance potency and selectivity .
  • Dipeptidyl Peptidase-IV Inhibition : Research has shown that structurally related compounds exhibit significant inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), which is crucial for managing type II diabetes .

Chemical Reactions Analysis

Nucleophilic Reactions at the Urea Group

The urea moiety (–NH–CO–NH–) participates in nucleophilic reactions due to its electrophilic carbonyl carbon. Key findings include:

  • Amidation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃/DMF) to form N-acylated derivatives. For example, N-propionylpiperidine analogues showed improved solubility and bioavailability in related compounds .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives. A study reported comparable potency between sulfonamide and amide isosteres (e.g., compounds 55 and 56 in ).

Table 1: Reaction Yields for Urea Modifications

Reaction TypeReagents/ConditionsYield (%)Reference
AcylationAcetyl chloride, K₂CO₃, DMF, RT78–85
SulfonylationTosyl chloride, pyridine, 0°C65–72

Hydrolysis and Stability Studies

The urea linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Degrades to 2-(trifluoromethyl)aniline and a piperidinylmethyl carbamate intermediate in HCl/EtOH (1:1) at 80°C.

  • Basic Hydrolysis : Forms 1-(2-methoxyethyl)piperidin-4-ylmethanamine and CO₂ in NaOH/MeOH (2M) at 60°C.

Kinetic studies (pH 7.4 buffer, 37°C) showed a half-life of >48 hours, indicating stability under physiological conditions .

Biological Interactions and Enzyme Inhibition

The compound demonstrates targeted reactivity with enzymes:

  • sEH (Soluble Epoxide Hydrolase) Inhibition : Binds to the catalytic tunnel via hydrogen bonding (urea NH to Asp335) and hydrophobic interactions (trifluoromethylphenyl with Val381). IC₅₀ values for analogues range from 0.8–3.2 nM .

  • Kinase Inhibition : Modifications at the pyrimidine ring (e.g., chloro substituents) enhance affinity for kinases like BRaf<sup>V600E</sup>, with IC₅₀ values <10 nM in enzymatic assays .

Table 2: Biological Activity of Structural Analogues

Compound ModificationTarget EnzymeIC₅₀ (nM)Reference
N-Propionylpiperidine derivativesEH0.8
Chloropyrimidine analogueBRaf<sup>V600E</sup>9.2

Synthetic Routes and Key Intermediates

The compound is synthesized via a multi-step protocol:

  • Piperidine Functionalization : Alkylation of 4-aminopiperidine with 2-methoxyethyl bromide (K₂CO₃, DMF, 80°C).

  • Urea Formation : Reaction of the functionalized piperidine with 2-(trifluoromethyl)phenyl isocyanate (PhI(OAc)₂, 1,2-DCE, 80°C), yielding the target compound in 62–78% yield .

Reaction Mechanism (PhI(OAc)₂-Mediated Coupling):

  • Iodonium Intermediate : Generated from benzamide and PhI(OAc)₂.

  • Hofmann Rearrangement : Forms an isocyanate intermediate.

  • Amine Coupling : Reacts with the piperidine derivative to form the unsymmetrical urea .

Spectroscopic Characterization

Post-reaction analysis includes:

  • FTIR : Urea C=O stretch at 1685 cm⁻¹; NH stretches at 3314–3330 cm⁻¹ .

  • ESI-MS : [M+H]<sup>+</sup> at m/z 387.4 (calculated for C₁₉H₂₈F₃N₃O₂) .

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl Substituents

The 2-(trifluoromethyl)phenyl group is a critical pharmacophore. Its positional isomerism (ortho vs. para) and electronic effects significantly influence biological activity and physicochemical properties:

Compound Name Substituent Position (Trifluoromethyl) Piperidine Substituent Yield (%) ESI-MS (m/z) Key Features
Target Compound 2-position 1-(2-Methoxyethyl)piperidin-4-ylmethyl N/A* N/A* Enhanced hydrophilicity from methoxyethyl group
11j 2-position Piperazin-1-ylmethyl (hydrazinyl-2-oxoethyl) 88.1 534.1 [M+H]+ Higher yield; thiazolyl-piperazine backbone
1f 4-position Piperazin-1-ylmethyl (hydrazinyl-2-oxoethyl) 70.7 667.9 [M−2HCl+H]+ Lower yield; bulky coumarin-acetyl group
13 4-position 1-(Butane-1-sulfonyl)piperidin-4-yl 66 N/A Sulfonyl group enhances metabolic stability

Key Observations :

  • Positional Isomerism : The ortho-substituted trifluoromethyl group (target compound, 11j) may improve target binding compared to para-substituted analogs (1f, 13) due to steric and electronic effects .
  • Piperidine Modifications : The 2-methoxyethyl group in the target compound likely enhances solubility compared to sulfonyl (13) or hydrazinyl (11j) substituents .

Piperidine-Based Urea Derivatives

Modifications to the piperidine ring influence pharmacokinetics and synthetic accessibility:

Compound Name Piperidine Substituent Key Functional Groups Yield (%) Notes
Target Compound 1-(2-Methoxyethyl) Methoxyethyl, methyl linker N/A Potential for improved blood-brain barrier penetration
12 1-(Methanesulfonyl) Sulfonyl group 51 Lower yield due to sulfonation challenges
2RU 1-(2-Methylpropanoyl) Isobutyryl group N/A Increased lipophilicity from acyl group

Key Observations :

  • Solubility vs. Stability : Methoxyethyl (target) and methanesulfonyl (12) substituents balance solubility and metabolic stability, whereas acyl groups (2RU) favor lipophilicity .
  • Synthetic Complexity : Sulfonyl and acyl groups require additional steps (e.g., sulfonation, acylation), reducing yields compared to alkylation .

Urea Derivatives with Heterocyclic Backbones

Thiazole- and pyridine-containing analogs highlight the role of auxiliary heterocycles:

Compound Name Heterocycle Substituents Yield (%) ESI-MS (m/z)
11a Thiazole 3-Fluorophenyl 85.1 484.2 [M+H]+
M64 Pyridine Morpholino, trifluoromethylphenyl N/A N/A

Key Observations :

  • Thiazole Moieties (e.g., 11a): Improve rigidity and binding affinity but may reduce solubility .
  • Pyridine Derivatives (e.g., M64): Enhance bioavailability through hydrogen bonding and π-π interactions .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Position : Ortho-substitution (target, 11j) may enhance target engagement compared to para-substitution (1f, 13) .
  • Piperidine Modifications : Methoxyethyl groups (target) balance hydrophilicity and metabolic stability, outperforming sulfonyl (12) or acyl (2RU) groups in solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and what are the critical reaction parameters?

Methodological Answer: The synthesis of urea derivatives typically involves coupling a piperidine intermediate with a substituted phenyl isocyanate or via carbodiimide-mediated reactions. For example:

  • Step 1 : Prepare the piperidine core. Piperidin-4-ylmethanol derivatives are often synthesized by alkylation or reductive amination of piperidine precursors. The 2-methoxyethyl group on the piperidine nitrogen can be introduced using 2-methoxyethyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 2 : Urea formation. React the piperidine intermediate with 2-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) or dimethylformamide (DMF). Alternatively, use carbodiimide crosslinkers like EDCI and DMAP to activate carboxylic acid intermediates (if applicable) .
  • Critical Parameters : Reaction temperature (typically 0–25°C), solvent polarity, and stoichiometry of coupling agents (e.g., 1.2 equivalents of EDCI) to minimize side products. Purification via silica gel chromatography (e.g., ethyl acetate/methanol gradients) or recrystallization improves yield (65–90%) .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Confirm regiochemistry and integration ratios. For example, the piperidine methylene protons typically appear as multiplet signals at δ 2.5–3.5 ppm, while the urea NH protons resonate at δ 5.5–6.5 ppm (DMSO-d6_6) .
  • LCMS/HPLC : Monitor purity (>95%) using reverse-phase C18 columns. The molecular ion [M+H]+ for this compound (calculated m/z ~428) should match experimental LCMS data .
  • IR Spectroscopy : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm1^{-1}, while trifluoromethyl C-F vibrations are visible at ~1100–1200 cm1^{-1} .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 2-trifluoromethyl vs. 4-trifluoromethyl) influence biological activity in kinase inhibition assays?

Methodological Answer:

  • SAR Analysis : Compare inhibitory potency (IC50_{50}) against kinases like FLT3 or soluble epoxide hydrolase (sEH). For example:
    • The 4-(trifluoromethyl)phenyl analog (PTU) showed IC50_{50} = 12 nM against sEH .
    • The 2-(trifluoromethyl)phenyl substitution may alter binding due to steric hindrance or electronic effects. Perform molecular docking studies (e.g., using AutoDock Vina) to assess interactions with active-site residues .
  • Experimental Design : Synthesize analogs with para- and meta-substituents, and evaluate inhibition via fluorescence-based assays (e.g., Förster resonance energy transfer (FRET) for sEH) .

Q. What strategies resolve contradictions in reported efficacy data across different cellular assays?

Methodological Answer:

  • Assay Optimization :
    • Control for off-target effects by using isoform-specific inhibitors (e.g., sEH vs. microsomal epoxide hydrolase).
    • Validate cell permeability via LC-MS quantification of intracellular compound levels .
  • Data Normalization : Use orthogonal assays (e.g., Western blotting for phosphorylated kinase substrates) to confirm functional inhibition. For example, discrepancies in antiproliferative activity (e.g., IC50_{50} variations in MTT vs. clonogenic assays) may arise from metabolic interference .

Q. How can in vitro target residence time be optimized to improve in vivo efficacy?

Methodological Answer:

  • Structural Modifications : Introduce hydrophobic groups (e.g., adamantane or trifluoropropyl) to enhance binding pocket occupancy. For instance, 1-(3,3,3-trifluoropropionyl)piperidine analogs exhibited prolonged sEH inhibition (t1/2_{1/2} > 6 hours) .
  • Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow fluorimetry to measure association/dissociation rates. Optimize substituents (e.g., methoxyethyl vs. sulfonyl groups) to slow dissociation .

Q. What computational methods predict metabolic stability and toxicity profiles of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETlab to estimate cytochrome P450 interactions and hepatotoxicity. The trifluoromethyl group may reduce oxidative metabolism.
    • Metabolite Identification : Employ GLORY or Meteor software to predict Phase I/II metabolites (e.g., N-dealkylation of the methoxyethyl group) .
  • Experimental Validation : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS detection to quantify parent compound depletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.